3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Lipophilicity logP Drug Design

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1006471-12-0) is a fluorinated pyrazole-4-carbaldehyde derivative (C₇H₇F₃N₂O, MW 192.14) bearing a reactive aldehyde at the 4-position, a methyl at the 3-position, and a 2,2,2-trifluoroethyl group at N1. This substitution pattern places it at the intersection of two important structural classes: the 4-formylpyrazoles widely used as intermediates for heterocycle annulation and Schiff-base formation, and the N-trifluoroethylpyrazoles that confer enhanced lipophilicity and metabolic stability in bioactive molecule design.

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 1006471-12-0
Cat. No. B2767840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
CAS1006471-12-0
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCC1=NN(C=C1C=O)CC(F)(F)F
InChIInChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
InChIKeyXSNKZBNXUKQTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1006471-12-0): A Fluorinated Pyrazole-4-carbaldehyde Building Block for Agrochemical and Pharmaceutical R&D Procurement


3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde (CAS 1006471-12-0) is a fluorinated pyrazole-4-carbaldehyde derivative (C₇H₇F₃N₂O, MW 192.14) bearing a reactive aldehyde at the 4-position, a methyl at the 3-position, and a 2,2,2-trifluoroethyl group at N1 . This substitution pattern places it at the intersection of two important structural classes: the 4-formylpyrazoles widely used as intermediates for heterocycle annulation and Schiff-base formation, and the N-trifluoroethylpyrazoles that confer enhanced lipophilicity and metabolic stability in bioactive molecule design [1]. The compound is supplied commercially at 97% purity (typical lot specification) with a measured logP of 1.20, positioning it as a moderately lipophilic aldehyde building block distinct from its non-fluorinated and des-methyl analogs .

Why 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Cannot Be Replaced by Generic Pyrazole-4-carbaldehydes or Alternative N-Alkyl Regioisomers


Generic substitution of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde with close analogs—such as the 5-methyl regioisomer (CAS 1936401-01-2), the des-methyl N-trifluoroethyl analog (CAS 790254-33-0), or the non-fluorinated 3-methyl-1H-pyrazole-4-carbaldehyde (CAS 112758-40-4)—introduces quantifiable changes in lipophilicity (logP), steric environment at the reactive aldehyde center, and downstream biological or physicochemical performance of derived products . The 3-methyl group exerts a steric directing effect on reactions at the adjacent 4-carbaldehyde (e.g., nucleophilic addition, condensation), while the N-trifluoroethyl substituent contributes approximately +0.5 to +0.7 logP units relative to non-fluorinated analogs, altering membrane permeability, solubility, and metabolic turnover rates in biological systems [1]. Furthermore, the specific 3-methyl-1-(2,2,2-trifluoroethyl) substitution pattern has been explicitly claimed as a key pharmacophoric element in DGAT1 inhibitor patents where regioisomeric or des-methyl variants would fail to produce the required bioactive conformation [2].

Quantitative Differentiation Evidence: 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde vs. Closest Analogs


Lipophilicity (logP) Advantage: 3-Methyl-1-(2,2,2-trifluoroethyl)-4-carbaldehyde vs. Non-Fluorinated 3-Methyl-1H-pyrazole-4-carbaldehyde

The N-(2,2,2-trifluoroethyl) substituent on the target compound drives a substantial increase in calculated/measured logP versus the non-fluorinated parent scaffold 3-methyl-1H-pyrazole-4-carbaldehyde [1]. A higher logP correlates with improved passive membrane permeability and generally increased metabolic stability due to reduced CYP450-mediated oxidation at the N-alkyl position, though aqueous solubility is correspondingly reduced [2].

Lipophilicity logP Drug Design Permeability Metabolic Stability

Lipophilicity Differentiation: 3-Methyl vs. Des-Methyl N-Trifluoroethylpyrazole-4-carbaldehyde

Within the N-trifluoroethylpyrazole-4-carbaldehyde series, the presence of the 3-methyl group adds approximately +0.53 logP units compared to the des-methyl analog 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde . This incremental lipophilicity can be exploited in SAR campaigns to fine-tune logD without altering the core pyrazole or the N-trifluoroethyl motif.

Lipophilicity logP SAR Physicochemical Properties

Patented Intermediate for DGAT1 Inhibitors: Regiospecific Requirement for 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl Substitution

Chinese patent CN109970763A explicitly describes a preparation method for a DGAT1 inhibitor (4-amino-6-(3,5-dimethyl-4-(3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)phenyl)-7,8-dihydropyrimidine[5,4-f][1,4]oxazepine-5(6H)-one hydrochloride) where the 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl fragment is the essential pharmacophoric aryl substituent, assembled via Suzuki coupling from the corresponding 4-bromo- or 4-boronate precursor derived from the target aldehyde [1]. The patent highlights that prior art routes suffered from isomer separation challenges and low yields; the claimed route using this specific fragment avoids these pitfalls, indicating that the 3-methyl-1-(2,2,2-trifluoroethyl) substitution pattern is non-negotiable for activity [1].

DGAT1 Metabolic Disease Patent-Backed Intermediate Pharmaceutical Synthesis

Class-Level Utility: Trifluoroethylpyrazole-4-carbaldehydes as Herbicidal Lead Intermediates

While no herbicidal data are available for the target aldehyde itself, a series of N-(2,2,2)-trifluoroethylpyrazole derivatives synthesized from analogous pyrazole-4-carbaldehyde building blocks exhibited pre-emergence herbicidal activity superior to the commercial herbicide metolachlor at 150 g a.i. ha⁻¹ in greenhouse trials [1][2]. The most active compound (11a) showed bleaching activity against both dicotyledonous and monocotyledonous weeds with crop safety to maize and rape [1]. The 4-carbaldehyde group on the pyrazole serves as the key synthetic handle for introducing heterocycloxy or sulfonylmethyl substituents that confer herbicidal activity, and the N-trifluoroethyl group is essential for in vivo efficacy [1].

Herbicide Discovery Agrochemical Intermediates N-Trifluoroethylpyrazole Pre-emergence

Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Substitution Controls Reactivity at the 4-Carbaldehyde Center

The 3-methyl versus 5-methyl regioisomeric placement on the pyrazole ring creates different steric environments around the 4-carbaldehyde group, which can affect reaction rates, regioselectivity of subsequent derivatizations, and conformational preferences of the final bioactive molecules . In the target compound, the methyl group is adjacent (ortho-like) to the aldehyde, providing steric shielding that can bias nucleophilic attack or cyclocondensation reactions. The 5-methyl regioisomer (CAS 1936401-01-2) places the methyl distal to the aldehyde, offering less steric influence but potentially altering the electronic properties of the pyrazole ring through different resonance effects .

Regioselectivity Steric Effects Nucleophilic Addition Pyrazole Chemistry

Commercial Availability and Purity Specification: 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde vs. 5-Methyl Regioisomer

The target compound is stocked by multiple reputable suppliers (Fluorochem, Leyan, MolCore, Chemscene, CymitQuimica) at a standard purity of 97% . The 5-methyl regioisomer (CAS 1936401-01-2) is also commercially available (AKSci, BOC Sciences, Fujifilm Wako) but typically at 95%+ purity with fewer stockists . The broader supplier base and higher routine purity for the 3-methyl isomer reduce procurement risk and quality control burden.

Procurement Supply Chain Purity Lead Time

Recommended Application Scenarios for 3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde Based on Quantitative Evidence


DGAT1 Inhibitor Lead Optimization and Scale-Up Synthesis

Procurement of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is directly justified for teams developing DGAT1 inhibitors targeting metabolic diseases (FCS, obesity, hypertriglyceridemia). Chinese patent CN109970763A explicitly uses the 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl fragment as the essential aryl pharmacophore, assembled via Suzuki coupling from the aldehyde-derived boronate or bromide . The patent highlights that prior art routes using alternative pyrazole substitutions required cumbersome isomer separation and suffered from low yields, making this specific building block the preferred starting material for route efficiency and IP clarity.

Agrochemical Discovery: Protoporphyrinogen Oxidase (PPO) / Bleaching Herbicide Programs

The compound serves as a direct precursor to the N-(2,2,2)-trifluoroethylpyrazole class of herbicides, where lead compound 11a demonstrated superior pre-emergence herbicidal activity compared to metolachlor at 150 g a.i. ha⁻¹ with crop safety to maize and rape . The 4-carbaldehyde group is the optimal synthetic handle for installing heterocycloxy or sulfonylmethyl substituents critical for bleaching activity, and the N-trifluoroethyl group is essential for in vivo efficacy. Researchers can bypass several synthetic steps by starting from this aldehyde rather than the non-fluorinated analog.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity with Synthetic Tractability

With a measured logP of 1.20, this compound offers a balanced lipophilicity profile suitable for fragment libraries targeting intracellular or CNS-accessible targets . The +0.5 to +0.7 logP increment relative to non-fluorinated pyrazole-4-carbaldehydes provides meaningful permeability improvement without exceeding typical lead-like logP thresholds (logP < 3) [5]. The aldehyde functionality enables facile conjugation to hydrazines, amines, and CH-acidic partners for rapid SAR exploration, while the 3-methyl group provides steric differentiation from 5-methyl or des-methyl analogs.

Academic or CRO Parallel Synthesis of Pyrazole-Focused Libraries

The 3-methyl-1-(2,2,2-trifluoroethyl) substitution pattern represents a distinct and commercially well-supported scaffold for generating diversity-oriented pyrazole libraries . Multiple vendors supply the compound at 97%+ purity with global shipping (EU next-day, UK 3–5 days, China 10–14 days), enabling rapid procurement for high-throughput synthesis campaigns . The aldehyde handle is compatible with a wide range of transformations (reductive amination, Knoevenagel condensation, Vilsmeier–Haack, Grignard addition), and the trifluoroethyl group serves as a ¹⁹F NMR probe for reaction monitoring and biological assays [5].

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